molecular formula C23H18N2O3 B384066 4-benzoyl-1-benzyl-3-hydroxy-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one

4-benzoyl-1-benzyl-3-hydroxy-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B384066
M. Wt: 370.4g/mol
InChI Key: VUTQEJAXRWGTNC-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzoyl-1-benzyl-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes benzoyl, benzyl, hydroxy, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-1-benzyl-3-hydroxy-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted acyl chloride and an amine.

    Introduction of the Benzoyl Group: This step often involves Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Addition of the Benzyl Group: This can be done via a nucleophilic substitution reaction where a benzyl halide reacts with the intermediate compound.

    Incorporation of the Pyridinyl Group: This step may involve a coupling reaction, such as Suzuki or Heck coupling, using a pyridinyl boronic acid or halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and pyridinyl groups can undergo various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4g/mol

IUPAC Name

(4E)-1-benzyl-4-[hydroxy(phenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C23H18N2O3/c26-21(18-9-5-2-6-10-18)19-20(17-11-13-24-14-12-17)25(23(28)22(19)27)15-16-7-3-1-4-8-16/h1-14,20,26H,15H2/b21-19+

InChI Key

VUTQEJAXRWGTNC-XUTLUUPISA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=NC=C4

SMILES

C1=CC=C(C=C1)CN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=NC=C4

Canonical SMILES

C1=CC=C(C=C1)CN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=NC=C4

Origin of Product

United States

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